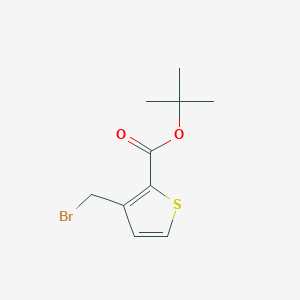

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 252357-59-8 . It has a molecular weight of 278.19 .

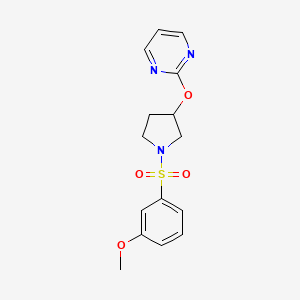

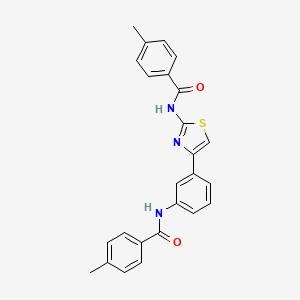

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-(bromomethyl)-1H-1lambda3-thiophene-2-carboxylate . The InChI code is 1S/C10H14BrO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5,14H,6H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.19 . It is a solid at room temperature and should be stored at a temperature between 28 C .Scientific Research Applications

Building Blocks for Molecular Electronics

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a valuable precursor in the synthesis of molecular electronics components. It is particularly useful as a building block for thiol end-capped molecular wires. Through efficient synthetic transformations, derivatives of this compound serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating its crucial role in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Novel Morpholine Derivatives

Research on tert-butyl 3-(bromomethyl)thiophene-2-carboxylate has led to innovative synthetic methods for producing novel morpholine derivatives. For instance, 1-tert-butyl-2-(allyloxymethyl)aziridine has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which further undergoes nucleophilic displacement to yield various morpholine derivatives. This showcases the compound's utility in the synthesis of structurally diverse morpholines, expanding the toolkit for organic and medicinal chemistry (D’hooghe et al., 2006).

Catalytic Arylation of Carboxylic Acids

The compound has also found application in catalysis, specifically in the arylation of carboxylic acids. Ruthenium catalysts ligated to di-tert-butylbipyridine, for instance, catalyze the arylation of diverse aryl carboxylic acids with aryl and heteroaryl halides. This process demonstrates the compound's role in facilitating C-H bond activation and decarboxylation, contributing to the development of efficient synthesis methods for arylated products, which are important in pharmaceuticals and materials science (Huang & Weix, 2016).

Asymmetric Oxidation and Synthesis of Sulfinyl Compounds

In the realm of asymmetric synthesis, tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is pivotal in the catalytic asymmetric oxidation of tert-butyl disulfide. The process yields tert-butyl tert-butanethiosulfinate with high enantiomeric excess, serving as a precursor to chiral tert-butanesulfinyl compounds. Such transformations underscore the compound's importance in the synthesis of optically active sulfinyl compounds, which are valuable in various asymmetric synthesis applications (Cogan et al., 1998).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves and eye/face protection .

properties

IUPAC Name |

tert-butyl 3-(bromomethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFFPQZHNXREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CS1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2978599.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide](/img/structure/B2978601.png)

![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)

![8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978618.png)